molecular formula C9H12BrN B13682558 4-(Bromomethyl)-2-isopropylpyridine

4-(Bromomethyl)-2-isopropylpyridine

Cat. No.: B13682558
M. Wt: 214.10 g/mol
InChI Key: LHCJBDDPHFSDGQ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-isopropylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of a bromomethyl group at the 4-position and an isopropyl group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-isopropylpyridine typically involves the bromination of 2-isopropylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride (CCl₄) under reflux conditions .

Industrial Production Methods

In industrial settings, the preparation of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-isopropylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like LiAlH₄ in anhydrous ether.

Major Products

    Substitution: Formation of azides, thiocyanates, and ethers.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 2-isopropyl-4-methylpyridine.

Scientific Research Applications

4-(Bromomethyl)-2-isopropylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-isopropylpyridine largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the nitrogen atom in the pyridine ring can be oxidized to form N-oxides, altering the electronic properties of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)pyridine: Lacks the isopropyl group, making it less sterically hindered.

    2-Isopropylpyridine: Lacks the bromomethyl group, limiting its reactivity in substitution reactions.

    4-(Chloromethyl)-2-isopropylpyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

Uniqueness

4-(Bromomethyl)-2-isopropylpyridine is unique due to the combination of the bromomethyl and isopropyl groups, which provide a balance of reactivity and steric hindrance. This makes it a versatile intermediate for various chemical transformations and applications in different fields .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

4-(bromomethyl)-2-propan-2-ylpyridine

InChI

InChI=1S/C9H12BrN/c1-7(2)9-5-8(6-10)3-4-11-9/h3-5,7H,6H2,1-2H3

InChI Key

LHCJBDDPHFSDGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1)CBr

Origin of Product

United States

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